Ethylamine-2,2,2-d3
Description
Ethylamine-2,2,2-d3 (deuterated ethylamine hydrochloride) is an isotopically labeled analog of ethylamine hydrochloride, where all three hydrogen atoms on the methyl group are replaced with deuterium. This compound is widely used in organic synthesis, pharmaceutical research, and biological studies, particularly as a stable isotope tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Properties
CAS No. |
6118-19-0 |
|---|---|
Molecular Formula |
C2H7N |
Molecular Weight |
48.10 g/mol |
IUPAC Name |
2,2,2-trideuterioethanamine |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3 |
InChI Key |
QUSNBJAOOMFDIB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN |
Canonical SMILES |
CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .
Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).
Chemical Reactions Analysis
Types of Reactions
Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Oxidation: Reaction with strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.
Protonation: Hydrochloric acid or sulfuric acid.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Acylation: Formation of N-ethylacetamide.
Protonation: Formation of ethylammonium chloride.
Oxidation: Formation of deuterated acetaldehyde.
Scientific Research Applications
Ethylamine-2,2,2-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethylamine-2,2,2-d3 involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in nucleophilic addition reactions with carbonyl compounds to form imines or enamines . These reactions are often catalyzed by acids and involve the formation of a carbinolamine intermediate, which then loses water to form the final product .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₂D₃NH₃·HCl
- Physical Form : White to off-white hygroscopic solid
- Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol .
- Stability : Requires storage in a dry environment due to hygroscopicity .
Deuteration reduces metabolic degradation rates compared to non-deuterated analogs, enhancing its utility in pharmacokinetic studies .
Comparison with Similar Compounds
The following table and analysis compare Ethylamine-2,2,2-d3 with structurally related ethylamine derivatives, focusing on their chemical properties, synthesis, stability, and applications.
Table 1: Comparative Analysis of Ethylamine Derivatives
Structural and Functional Differences
This compound HCl: Deuteration introduces isotopic labeling without altering electronic properties, making it ideal for tracing metabolic pathways . Reduced metabolic clearance compared to non-deuterated ethylamine due to the kinetic isotope effect .
Ethylamine, 2,2,2-trifluoro-, HCl :
- Fluorination increases electronegativity and lipophilicity, enhancing membrane permeability and bioavailability in drug design .
- The trifluoromethyl group resists oxidation, improving metabolic stability .
2-(Diethylamino)ethyl chloride HCl: The diethylamino group provides strong basicity, while the chloride acts as a leaving group, facilitating nucleophilic substitution reactions . Used in synthesizing quaternary ammonium compounds and surfactants .
2-Chloroethyl dimethylamine HCl :
- Combines a tertiary amine with a reactive chloride, enabling alkylation in chemical synthesis. Historically used in nitrogen mustard agents .
Research Findings and Challenges
- Deuteration Efficacy : Studies show deuterated ethylamine reduces metabolic degradation by 20–30% compared to its protiated form, enhancing tracer longevity in vivo .
- Reactivity Trade-offs : Chloroethylamine derivatives exhibit high reactivity but require stringent handling to prevent hydrolysis or polymerization .
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